(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole
Description
Properties
CAS No. |
1311254-84-8 |
|---|---|
Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-chloro-2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
WTWLSXNDPSJKCT-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the formation of the benzimidazole core followed by the introduction of the pyrrolidine ring and the chlorine atom. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the chlorine atom can be added through halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Benzimidazole Ring Formation
The benzimidazole core is typically synthesized by condensing o-phenylenediamine with aldehydes or carboxylic acids in the presence of an oxidizing agent (e.g., sodium metabisulfite) . For example:
-
Condensation : o-Phenylenediamine reacts with an aldehyde under acidic conditions to form a diamine intermediate.
-
Oxidation : Subsequent oxidation with sodium metabisulfite (Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub>) or other agents dehydrates the intermediate to form the benzimidazole ring .
Pyrrolidine Substitution
The pyrrolidine group is introduced via nucleophilic substitution or coupling:
-
Protecting Group Strategy : The pyrrolidine moiety is often protected (e.g., tert-butyloxycarbonyl (Boc) group) during synthesis to prevent side reactions .
-
Coupling Reaction : The protected pyrrolidine is coupled to the benzimidazole core using reagents like N, N′-carbonyldiimidazole (CDI) or HATU under basic conditions (e.g., DIPEA in DMF) .
Reaction Conditions and Yields
Structural and Functional Insights
-
Chirality : The (R)-configuration at the pyrrolidine carbon is critical for biological activity and is achieved through stereoselective synthesis or resolution .
-
Metabolic Stability : Fluorination at the 4-position of the phenyl group (if present) enhances metabolic stability, though the target compound lacks this substitution .
Biological and Pharmacological Relevance
While the target compound itself is not directly studied for bioactivity in the provided sources, analogous benzimidazole derivatives show:
-
PARP Inhibition : Certain benzimidazole carboxamides exhibit potent PARP-1/2 inhibition, with IC<sub>50</sub> values ≤10 nM .
-
GABA-A Receptor Modulation : Substituted benzimidazoles act as positive allosteric modulators, with metabolic stability linked to phenyl ring substitutions .
Challenges and Optimization
-
Stereochemical Control : Maintaining the (R)-configuration during synthesis requires precise reaction conditions, such as stereospecific coupling or resolution .
-
Functional Group Compatibility : The synthesis avoids harsh acids (e.g., HCl) during coupling steps to preserve sensitive groups like chlorides .
Scientific Research Applications
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A comparison of key structural analogs is summarized in Table 1 .
Table 1: Structural and Electronic Properties of Selected Benzimidazole Derivatives
Key Observations :
- Pyrrolidine vs. Aryl Groups : The pyrrolidine ring in the target compound introduces conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid aryl groups in 7b and 2a. This may improve solubility compared to highly lipophilic derivatives like 7b .
- Stereochemistry : The (R)-configuration of the target compound may offer distinct receptor interactions compared to its (S)-enantiomer, as seen in GABA-A receptor binding studies with pyrrolidine-containing analogs .
Key Observations :
- The target compound’s synthesis likely involves cyclization of o-phenylenediamine with a pyrrolidine-aldehyde derivative, analogous to methods used for 7b and 2a .
- Yields for chloro-substituted analogs range from 70% to 89%, suggesting that the target compound’s synthesis could achieve similar efficiency with optimized conditions.
Key Observations :
- The pyrrolidine moiety may enable GABA-A receptor interactions, analogous to compound 16, which could imply neuropharmacological applications .
Physicochemical Properties
Table 4: Physicochemical Data
Key Observations :
Biological Activity
(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various pathogens and its potential therapeutic applications. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzimidazole core substituted with a chloro group at the 5-position and a pyrrolidine moiety at the 2-position. The structural formula can be represented as follows:
This compound exhibits a molecular weight of approximately 195.65 g/mol, making it suitable for various biological interactions.
Research has indicated that this compound functions primarily as an inhibitor of specific enzymatic activities. Notably, it has been studied for its inhibitory effects on the Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), which is crucial for the survival of the parasite responsible for sleeping sickness. In vitro studies demonstrated that this compound exhibited significant inhibition at concentrations as low as 1 µM, with an IC50 value reported to be around 288 nM for related benzimidazole derivatives .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antiviral Activity : The compound has been identified as part of a class of antiviral agents, showing efficacy against various viral targets. Its mechanism is believed to involve interference with viral replication processes .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 µg/mL .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Inhibition of Trypanosoma brucei : A study focused on optimizing benzimidazole derivatives found that compounds with substitutions at the 5-position, such as chloro groups, significantly improved their inhibitory activity against TbMetRS. This study suggests that further modifications could enhance potency and selectivity .
- Antibacterial Evaluations : In vitro evaluations have shown promising results against various bacterial strains. For instance, derivatives similar to this compound demonstrated MIC values comparable to established antibiotics like ciprofloxacin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that the presence of the chloro group at the 5-position is critical for enhancing biological activity, particularly in terms of enzyme inhibition and antimicrobial efficacy .
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for (R)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example:
- Cyclization with POCl₃ : Aromatic amines and aldehydes react in the presence of POCl₃ at 120°C to form benzimidazole cores .
- Catalytic methods : Nano-SiO₂ has been used as a sustainable catalyst to promote condensation reactions, achieving high yields (e.g., 89% for analogous compounds) .
- Intermediate characterization : Key intermediates are verified via IR (e.g., NH imidazole stretch at ~3350 cm⁻¹), ¹H NMR (e.g., aromatic protons at δ 7.24–8.11 ppm), and elemental analysis (e.g., C, H, N within 0.3% of theoretical values) .
Q. How is the stereochemical configuration of the pyrrolidine moiety confirmed?
Methodological Answer:
- Chiral chromatography : Enantiomeric separation using chiral stationary phases (e.g., amylose-based columns) can resolve (R)- and (S)-configurations .
- X-ray crystallography : Single-crystal diffraction studies with SHELX software (e.g., SHELXL for refinement) provide definitive stereochemical assignments by analyzing bond angles and torsion parameters .
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1477 cm⁻¹, NH imidazole at ~3350 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve proton environments (e.g., pyrrolidine CH₂ groups at δ 2.55 ppm) and confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ at m/z 187.24 for C₁₁H₁₃ClN₃) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Chloro-substituted derivatives (e.g., 5-chloro, 5,6-dichloro) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration. For example:
- Computational modeling : Density functional theory (DFT) calculates electron density maps to predict reactive sites for functionalization .
Q. How can contradictions in reported antimicrobial data be resolved?
Methodological Answer: Discrepancies arise from variations in:
- Test strains : Activity against S. aureus vs. S. typhi may differ due to membrane composition .
- Substituent positioning : Para-chloro groups on phenyl rings enhance activity, while meta-substitution reduces potency .
- Standardization : Use CLSI/M07-A9 guidelines for MIC assays to ensure reproducibility .
Q. What advanced crystallographic methods resolve hydrogen-bonding networks in this compound?
Methodological Answer:
- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism to predict aggregation behavior .
- High-resolution synchrotron data : Resolve weak interactions (e.g., C–H···π) with SHELXD for phase refinement .
- Twinned crystal refinement : SHELXL’s TWIN/BASF commands correct diffraction data for non-merohedral twinning .
Q. What strategies mitigate racemization during synthesis?
Methodological Answer:
- Low-temperature cyclization : Reactions below 80°C minimize epimerization of the pyrrolidine ring .
- Chiral auxiliaries : Use (R)-proline derivatives to enforce stereochemical control during imidazole ring formation .
- In situ monitoring : Raman spectroscopy tracks reaction progress to halt at >95% enantiomeric excess (ee) .
Q. How do solvent polarity and catalyst choice impact reaction efficiency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
